5-Bromo-2-(methylsulfanyl)aniline
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Overview
Description
5-Bromo-2-(methylsulfanyl)aniline is an organic compound with the molecular formula C7H8BrNS and a molecular weight of 218.12 g/mol . It is characterized by the presence of a bromine atom, a methylsulfanyl group, and an aniline moiety. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industry.
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of various organic compounds , suggesting that its targets could be the reactants in these synthetic processes.
Mode of Action
5-Bromo-2-(methylthio)aniline interacts with its targets through chemical reactions. For instance, it can undergo Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
It’s used in the synthesis of pyrimido[5,4-e][1,4]benzothiazepines , suggesting that it may influence the biochemical pathways related to these compounds.
Result of Action
The molecular and cellular effects of 5-Bromo-2-(methylthio)aniline’s action would depend on the specific reactions it’s involved in. For example, in the synthesis of pyrimido[5,4-e][1,4]benzothiazepines, it contributes to the formation of a new heterocyclic compound .
Action Environment
The action, efficacy, and stability of 5-Bromo-2-(methylthio)aniline can be influenced by various environmental factors, including temperature, pH, and the presence of other reactants. For instance, one synthesis involving this compound was carried out at -30°C , indicating that low temperatures may be necessary for optimal activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(methylsulfanyl)aniline typically involves the bromination of 2-(methylsulfanyl)aniline. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The compound is then purified through recrystallization or chromatography techniques to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(methylsulfanyl)aniline undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Tin(II) chloride, iron powder
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Aniline derivatives
Substitution: Various substituted aniline derivatives
Scientific Research Applications
5-Bromo-2-(methylsulfanyl)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds with antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2-(Methylsulfanyl)aniline: Lacks the bromine atom, resulting in different reactivity and applications.
5-Bromo-2-(methylthio)aniline: Similar structure but with a different substituent on the sulfur atom.
5-Bromo-2-(methylsulfinyl)aniline: Contains a sulfinyl group instead of a methylsulfanyl group, affecting its chemical properties.
Uniqueness
5-Bromo-2-(methylsulfanyl)aniline is unique due to the presence of both the bromine atom and the methylsulfanyl group, which confer distinct reactivity and versatility in various chemical reactions. This combination of functional groups makes it a valuable compound in synthetic chemistry and scientific research .
Properties
IUPAC Name |
5-bromo-2-methylsulfanylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNS/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCSDMMOTOYBQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139192-88-4 |
Source
|
Record name | 5-bromo-2-(methylsulfanyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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